molecular formula C23H45NO10 B610211 Propargyl-PEG10-amine CAS No. 2112737-25-2

Propargyl-PEG10-amine

Cat. No. B610211
CAS RN: 2112737-25-2
M. Wt: 495.61
InChI Key: BUHRQQWHOZKWAN-UHFFFAOYSA-N
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Description

Propargyl-PEG10-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

Propargyl-PEG10-amine can be synthesized using various strategies. One of the most common methods is the A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . Other methods include KA2-coupling, alkynylation of imine, amination of propargylic ester, and anti-Markovnikov hydroamination/alkyne addition reaction .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG10-amine is C23H45NO10 . It has a molecular weight of 495.6 g/mol . The compound contains an Alkyne group and an Amine group .


Chemical Reactions Analysis

Propargyl-PEG10-amine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is commonly used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

Propargyl-PEG10-amine has a molecular weight of 495.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 11 . The compound has a Rotatable Bond Count of 30 .

Scientific Research Applications

Preparation of Propargyl Amines

Propargyl-PEG10-amine is used in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions with aromatic aldehydes or ketones, and alkynes . This method has significant features compared to previous methods, such as high efficiency, mild conditions, environmental compatibility, and applicability to a wide range of substrates .

Catalyst for Chemical Reactions

The propargyl group in Propargyl-PEG10-amine can act as a catalyst for a wide range of organic reactions, including oxidative transformations, C–C bond formation reactions, and cross-coupling reactions . This is due to the unique chemical and electronic properties of the propargyl group .

Synthesis of Homopropargylic Reagents

Propargyl-PEG10-amine can be used in the synthesis of homopropargylic reagents . These reagents are important in organic synthesis as they can be used to introduce the propargyl group into other molecules .

Inhibition of Monoamine Oxidase (MAO)

Propargyl amines, which can be synthesized from Propargyl-PEG10-amine, have been studied for their potential to inhibit monoamine oxidase (MAO) . MAO is an enzyme involved in the regulation of neurotransmitters .

Synthesis of Complex Structures

The propargylation reaction, which involves the introduction of the propargyl group into other molecules, serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Environmental and Economic Sustainability

The use of Propargyl-PEG10-amine in chemical reactions contributes to environmental and economic sustainability. The development of new catalytic systems using Propargyl-PEG10-amine can lead to more sustainable and cost-effective chemical processes .

Future Directions

Propargylamines, including Propargyl-PEG10-amine, are important classes of compounds used in heterocyclic chemistry and pharmaceuticals chemistry . They have a large impact as a pharmacophore used in medicinal chemistry . The development of greener reaction methodologies, organic synthesis, and the design of new organic molecules are some of the future directions in the research of propargylamines .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO10/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1H,3-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHRQQWHOZKWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG10-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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